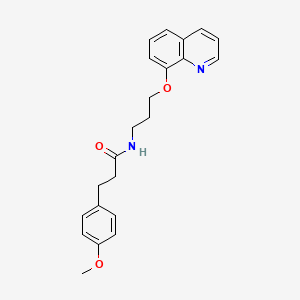
3-(4-methoxyphenyl)-N-(3-(quinolin-8-yloxy)propyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-N-(3-(quinolin-8-yloxy)propyl)propanamide is a useful research compound. Its molecular formula is C22H24N2O3 and its molecular weight is 364.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(4-methoxyphenyl)-N-(3-(quinolin-8-yloxy)propyl)propanamide , also known by its CAS number 1206988-50-2, is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H22N2O3
- Molecular Weight : 374.4 g/mol
- Structure : The compound features a quinoline moiety linked to a propanamide structure, which is known to influence its biological activity.
Antipsychotic Potential
Research indicates that derivatives of similar structural frameworks exhibit antipsychotic properties. For instance, compounds with a triazaspiro structure have shown promise in reducing catalepsy in animal models while maintaining efficacy in behavioral tests predictive of antipsychotic efficacy. This suggests that modifications in the substituents on the phenyl moiety can significantly impact the pharmacological profile of related compounds .
Antiviral Activity
A study on N-Heterocycles demonstrated that compounds with similar structures exhibited antiviral properties. The biological activity was enhanced by specific substitutions on the heterocyclic rings, suggesting that the structural characteristics of this compound could be optimized for improved antiviral efficacy .
Cytotoxicity and Selectivity
Compounds similar to this compound have shown low cytotoxicity while maintaining potent biological activity. For example, certain derivatives were found to inhibit cell proliferation effectively without significant toxicity to normal cells, making them attractive candidates for further development in therapeutic applications .
The mechanisms by which this compound exerts its effects are still under investigation. However, potential pathways include:
- Inhibition of Neurotransmitter Reuptake : Similar compounds have been shown to modulate neurotransmitter levels, which could contribute to their antipsychotic effects.
- Antiviral Mechanisms : Potential interference with viral replication pathways has been suggested based on structural analogs.
Case Study 1: Antipsychotic Profile
In a comparative study involving various phenyl-propanamide derivatives, it was observed that specific modifications led to a marked decrease in cataleptic effects while preserving antipsychotic efficacy. This highlights the importance of structural optimization in developing effective psychotropic medications.
Case Study 2: Antiviral Efficacy
A series of quinoline derivatives were tested against viral strains, revealing that certain substitutions significantly enhanced their inhibitory activity. This underscores the potential for this compound to serve as a lead compound for antiviral drug development.
Data Table: Biological Activity Comparison
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-(3-quinolin-8-yloxypropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-26-19-11-8-17(9-12-19)10-13-21(25)23-15-4-16-27-20-7-2-5-18-6-3-14-24-22(18)20/h2-3,5-9,11-12,14H,4,10,13,15-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGMRAIIXQZBHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













